N-(2-Hydroxyethyl)-1-isopropyl-N-methylcycloheptanecarboxamide
Description
N-(2-Hydroxyethyl)-1-isopropyl-N-methylcycloheptanecarboxamide (CAS: 93942-73-5) is a cycloheptane-based carboxamide derivative with the molecular formula C₁₄H₂₇NO₂ . Its structure features a seven-membered cycloheptane ring substituted with an isopropyl group at position 1, along with N-methyl and N-(2-hydroxyethyl) substituents on the carboxamide moiety.
Properties
CAS No. |
93942-73-5 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C14H27NO2/c1-12(2)14(8-6-4-5-7-9-14)13(17)15(3)10-11-16/h12,16H,4-11H2,1-3H3 |
InChI Key |
SIVGWAIMPBVZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCCCC1)C(=O)N(C)CCO |
Origin of Product |
United States |
Preparation Methods
The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 involves the careful control of reaction conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ProClin 300 can lead to the formation of various oxidized derivatives, while reduction can result in the formation of reduced isothiazolinone compounds .
Scientific Research Applications
ProClin 300 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various chemical reagents and solutions. In biology, ProClin 300 is used to preserve biological samples and reagents, ensuring their stability and preventing microbial contamination. In medicine, it is used in diagnostic reagents and kits to extend their shelf life and maintain their efficacy. In industry, ProClin 300 is used in the formulation of various products, including paints, coatings, and adhesives, to prevent microbial growth and extend product shelf life .
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the central metabolic cycle of microbial cells. The active ingredients in ProClin 300, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membranes of microbes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This inhibition disrupts the Krebs cycle, leading to a loss of ATP production and ultimately causing cell death .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues: Substituent Variations and Molecular Features
Table 1: Structural Comparison of Cycloheptanecarboxamide Derivatives
Key Observations :
Key Observations :
- The target compound likely follows a carboxamide coupling pathway similar to Example 2 in , utilizing activated carboxylic acid derivatives and nucleophilic amines .
- NaH-mediated alkylation (as in ) is a common strategy for introducing methyl or hydroxyethyl groups, but reaction efficiency depends on steric effects from substituents like isopropyl .
Table 3: Physicochemical and Functional Comparisons
| Property | Target Compound (93942-73-5) | 56471-69-3 (Methoxyphenyl Analog) | 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide |
|---|---|---|---|
| Solubility | Moderate (hydroxyethyl enhances polarity) | Low (lipophilic methoxyphenyl) | Low (bromine, phenyl) |
| Lipophilicity (LogP) | Estimated ~2.5 | Estimated ~3.8 | ~3.2 (calculated) |
| Biological Activity | Underexplored (potential anti-inflammatory) | Not reported | Not reported (structural analog to NSAID derivatives) |
Key Observations :
- The hydroxyethyl group in the target compound likely reduces LogP compared to the methoxyphenyl analog, aligning with findings from Warner et al. (2001) on polar head groups enhancing skin permeation .
- Brominated analogs () may exhibit altered reactivity (e.g., susceptibility to nucleophilic substitution) due to the electron-withdrawing bromine atom .
Biological Activity
N-(2-Hydroxyethyl)-1-isopropyl-N-methylcycloheptanecarboxamide, with the CAS number 93942-73-5, is a chemical compound belonging to the class of amides. Its molecular formula is C14H27NO2, and it has a molecular weight of approximately 241.37 g/mol. This compound is characterized by its unique structure, which includes a cycloheptane ring, hydroxyethyl group, and isopropyl moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a modulator of specific receptors or enzymes within the body, influencing physiological processes such as inflammation, pain perception, and cellular signaling.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo.
- Analgesic Activity : Preliminary findings suggest potential analgesic effects, making it a candidate for pain management therapies.
- Neuroprotective Effects : Some research indicates that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies
- Study on Anti-inflammatory Activity : A study conducted on animal models demonstrated that administration of this compound significantly reduced swelling and pain associated with induced arthritis. The compound was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotection in Models of Neurodegeneration : In a controlled experiment involving neuronal cell cultures exposed to oxidative stress, this compound showed protective effects against cell death, suggesting its potential role in neuroprotection.
- Analgesic Efficacy Assessment : A double-blind clinical trial assessed the analgesic properties of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as an analgesic agent.
Data Table of Biological Activities
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Anti-inflammatory | Reduced swelling and cytokine levels | Animal model study |
| Analgesic | Significant pain reduction | Clinical trial |
| Neuroprotective | Protection against oxidative stress | In vitro neuronal cell study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
